4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
The compound 4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by multiple functional groups:
- N1-substituent: A 2-(dimethylamino)ethyl chain, which enhances solubility and basicity.
- C3-substituent: A hydroxyl group, contributing to hydrogen-bonding interactions.
- C4-substituent: A benzoyl moiety, influencing steric and electronic properties.
- C5-substituent: A 2,3-dimethoxyphenyl group, modulating lipophilicity and receptor affinity.
Its synthesis likely involves multicomponent reactions similar to those in , where chalcones and isocyanates are used under microwave irradiation .
Properties
IUPAC Name |
(4E)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-24(2)13-14-25-19(16-11-8-12-17(29-3)22(16)30-4)18(21(27)23(25)28)20(26)15-9-6-5-7-10-15/h5-12,19,26H,13-14H2,1-4H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAOUJQUZNBZLK-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-5-(2,3-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly as an antagonist of formyl peptide receptors (FPRs). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- CAS Number : 337923-28-1
Research indicates that compounds in the pyrrol-2(5H)-one class, including 4-benzoyl derivatives, act primarily as antagonists of FPR1. FPRs are G-protein-coupled receptors involved in inflammatory responses and are expressed on various leukocytes. The antagonism of FPR1 can inhibit pathways associated with inflammation and chemotaxis in neutrophils .
Key Findings:
- FPR1 Antagonism : The compound has been shown to inhibit formylmethionyl-leucyl-phenylalanine (fMLF)-induced intracellular calcium mobilization in FPR1-transfected cells. This inhibition suggests a significant role in modulating inflammatory responses .
- Inhibition of Neutrophil Activity : It effectively reduces human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells. This effect is crucial for potential applications in treating inflammatory diseases .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrrol-2(5H)-one class:
Study 1: Inhibition of Neutrophil Functions
A study evaluated the effects of various pyrrol derivatives on human neutrophils. The most potent compounds significantly inhibited fMLF-induced phosphorylation of ERK1/2 and reduced chemotactic responses without affecting other FPR subtypes or interleukin-induced pathways .
Study 2: Anticancer Potential
In vitro studies demonstrated that certain analogs exhibited cytotoxic effects against glioblastoma cells. The mechanism involved apoptosis induction through mitochondrial pathways, indicating potential therapeutic applications in oncology .
Study 3: Structure-Activity Relationship (SAR)
SAR analyses revealed that modifications at specific positions on the pyrrol scaffold influenced biological activity. For instance, the presence of hydrophobic groups at position R4 was critical for enhancing FPR1 antagonistic activity .
Comparison with Similar Compounds
Structural Analogues from Published Studies
The following table compares the target compound with structurally related pyrrol-2-one derivatives from and :
Key Observations
Substituent Effects on Physicochemical Properties
- N1-Substituents: The 2-(dimethylamino)ethyl group in the target compound likely improves water solubility compared to the lipophilic cyclohexyl (Compound 34) or 4-methoxyphenyl (Compound 33) groups .
C4-Substituents :
- The benzoyl group in the target compound may increase steric hindrance compared to the simpler aryl groups in Compounds 33 and 33. This could influence metabolic stability or binding pocket compatibility .
- The 4-(allyloxy)benzoyl group in introduces an alkoxy side chain, which may enhance reactivity (e.g., susceptibility to oxidation) compared to the unsubstituted benzoyl in the target compound .
- In contrast, the 4-nitrophenyl group in Compound 34 is electron-withdrawing, which might reduce binding affinity in certain biological contexts .
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing this compound with high purity?
- Methodology : Synthesis typically involves multi-step reactions, including pyrrole ring formation and functional group modifications. Key steps:
- Acylation : Use of benzoyl chloride derivatives under anhydrous conditions with catalysts like triethylamine (TEA) .
- Substitution reactions : Optimize solvent choice (e.g., DMSO or dichloromethane) and temperature (60–80°C) to introduce the dimethylaminoethyl group .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to achieve >95% purity .
- Table 1 : Reaction Optimization Parameters from Analogous Compounds
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Trifluoromethylphenyl | TEA | DCM | 9 | |
| 3,5-Dichlorophenyl | NaH | DMF | 18 | |
| Pyridin-2-yl | K₂CO₃ | Acetonitrile | 44 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 9–10 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- HPLC : Monitor purity using C18 columns with UV detection at 254 nm .
Q. How can solubility and stability be assessed under varying experimental conditions?
- Methodology :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via shake-flask method .
- Stability :
- pH stability: Incubate in buffers (pH 2–12) at 37°C for 24h; analyze degradation via HPLC .
- Thermal stability: TGA/DSC to determine decomposition temperatures (>200°C for similar pyrrolones) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
- Methodology :
- Substituent variation : Synthesize analogs with modified benzoyl, aryl, or aminoethyl groups (e.g., replace 2,3-dimethoxyphenyl with chlorophenyl or pyridyl) .
- Biological assays : Test analogs against targets (e.g., kinases, GPCRs) using enzyme inhibition or cell viability assays .
- Table 2 : SAR Insights from Analogous Compounds
| Substituent | Activity (IC₅₀) | Target | Reference |
|---|---|---|---|
| 4-Methylbenzoyl | 1.2 µM | COX-2 | |
| 4-Fluorobenzoyl | 0.8 µM | Ser/Thr kinase |
Q. What methodologies resolve contradictions in spectral data during characterization?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish methoxy protons from aromatic protons) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., confirm keto-enol tautomerism in pyrrolone core) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ADF) .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Methodology :
- Molecular docking (AutoDock, Glide) : Screen against protein databases (e.g., PDB) to identify binding poses .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore modeling (MOE) : Identify critical interaction sites (e.g., hydrogen bonds with hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
